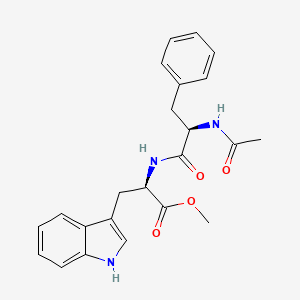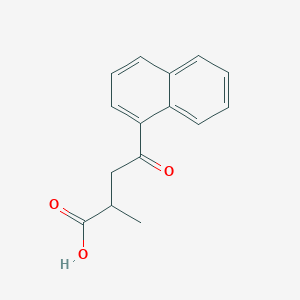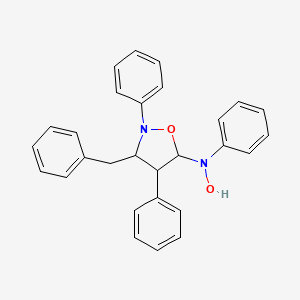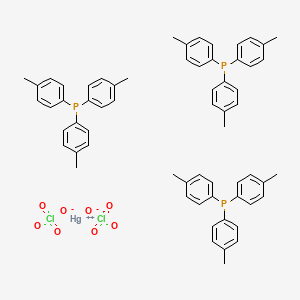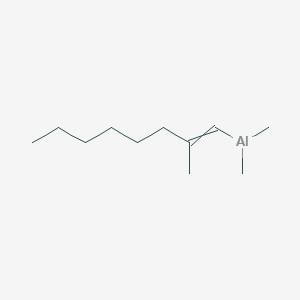
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a chlorine atom, two methyl groups, and a carbonyl chloride functional group attached to the cyclohexane ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride typically involves the chlorination of 1,4-dimethylcyclohexane followed by the introduction of the carbonyl chloride group. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions are optimized for maximum yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 1,4-dimethylcyclohexane derivatives with various substituents replacing the chlorine atom.
Reduction Reactions: Products include 1,4-dimethylcyclohexanol or 1,4-dimethylcyclohexanal.
Oxidation Reactions: Products include 1,4-dimethylcyclohexanecarboxylic acid or other oxidized derivatives.
科学的研究の応用
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The chlorine atom can also participate in substitution reactions, further diversifying the compound’s reactivity.
類似化合物との比較
Similar Compounds
- 1-Chloro-1,4-dimethylcyclohexane
- 1,4-Dimethylcyclohexane-1-carbonyl chloride
- 3-Bromo-1,4-dimethylcyclohexane-1-carbonyl chloride
Uniqueness
3-Chloro-1,4-dimethylcyclohexane-1-carbonyl chloride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both a chlorine atom and a carbonyl chloride group on the cyclohexane ring allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry and industrial applications.
特性
CAS番号 |
77979-32-9 |
|---|---|
分子式 |
C9H14Cl2O |
分子量 |
209.11 g/mol |
IUPAC名 |
3-chloro-1,4-dimethylcyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H14Cl2O/c1-6-3-4-9(2,8(11)12)5-7(6)10/h6-7H,3-5H2,1-2H3 |
InChIキー |
XYYNGMMBOCCNSV-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1Cl)(C)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


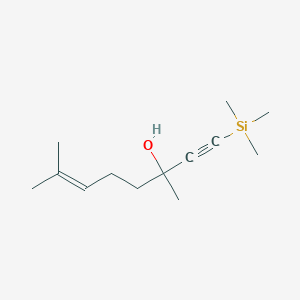
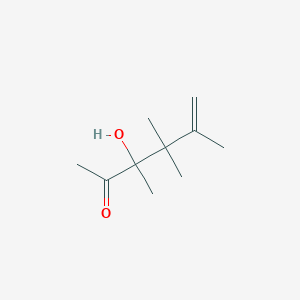
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
![4H-1-Benzopyran-4-one, 3-[(4-bromophenyl)methylene]-2,3-dihydro-](/img/structure/B14439818.png)

